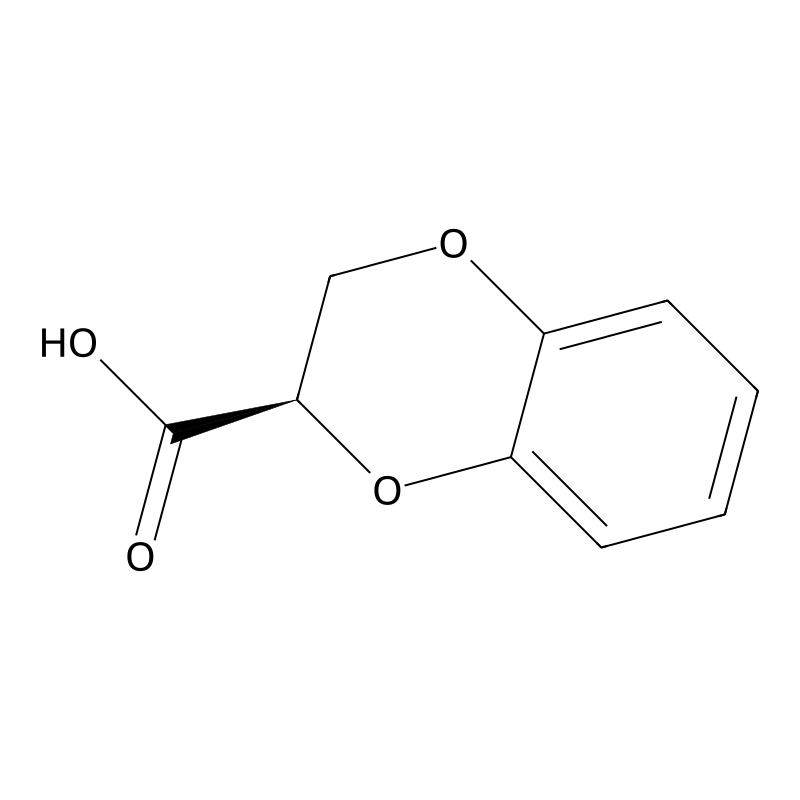

(R)-1,4-Benzodioxane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Applications in Medicinal Chemistry:

- Prodrugs: 1,4-Benzodioxane-2-carboxylic acid derivatives have been investigated as prodrugs, which are inactive compounds that convert to active drugs within the body. This strategy aims to improve drug delivery, solubility, or targeting specific tissues [].

Potential Applications in Material Science:

- Monomers: 1,4-Benzodioxane-2-carboxylic acid derivatives have been studied as potential monomers for the synthesis of new polymers with various properties, such as biodegradability or specific functionalities.

(R)-1,4-Benzodioxane-2-carboxylic acid is a chiral compound characterized by its unique bicyclic structure, which consists of a benzene ring fused to a dioxane moiety. The molecular formula of this compound is C$_9$H$_8$O$_4$, and it features a carboxylic acid functional group at the 2-position of the benzodioxane structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

- Esterification: Reacting with alcohols to form esters, which can enhance its solubility and bioavailability.

- Amidation: Forming amides when reacted with amines, which may lead to derivatives with improved pharmacological properties.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield derivatives that may have distinct biological activities.

The compound's reactivity is influenced by the presence of both the carboxylic acid and the dioxane ring, allowing for a variety of synthetic pathways.

Research indicates that (R)-1,4-Benzodioxane-2-carboxylic acid exhibits notable biological activity. It has been studied for its role as an intermediate in synthesizing doxazosin, a medication used primarily for treating hypertension and benign prostatic hyperplasia. The enantiomeric purity of this compound is crucial since different enantiomers can exhibit significantly different biological effects. The (R)-enantiomer has been shown to be more effective in certain pharmacological contexts compared to its racemic counterpart .

Several methods are employed for synthesizing (R)-1,4-Benzodioxane-2-carboxylic acid:

- Kinetic Resolution: This method utilizes enzymatic processes, such as lipase-catalyzed reactions, to selectively convert one enantiomer of racemic 1,4-benzodioxane-2-carboxylic acid into its corresponding product while leaving the other enantiomer intact .

- Chemical Synthesis: Traditional synthetic routes involve multi-step

(R)-1,4-Benzodioxane-2-carboxylic acid has several applications:

- Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of doxazosin and potentially other therapeutic agents.

- Research Tool: Its unique structure makes it valuable in studies exploring structure-activity relationships in drug design.

The compound's ability to form derivatives through various

Interaction studies involving (R)-1,4-Benzodioxane-2-carboxylic acid focus on its binding affinity and efficacy concerning various biological targets. Research has shown that modifications to this compound can significantly affect its interaction with adrenergic receptors, influencing its pharmacological profile. Understanding these interactions is essential for optimizing drug design and improving therapeutic outcomes .

Several compounds share structural similarities with (R)-1,4-Benzodioxane-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,4-Benzodioxane | Basic bicyclic structure | Lacks carboxylic acid functionality |

| Doxazosin | Derived from (R)-1,4-benzodioxane-2-carboxylic acid | Used clinically for hypertension |

| (S)-1,4-Benzodioxane-2-carboxylic acid | Enantiomer of (R)-1,4-benzodioxane-2-carboxylic acid | Different biological activity compared to (R) form |

| 1,3-Benzodioxole | Similar dioxole structure | Different positioning of functional groups |

(R)-1,4-Benzodioxane-2-carboxylic acid stands out due to its specific carboxylic acid functionality and its role as a precursor in pharmaceutical synthesis. Its chiral nature also contributes to its uniqueness in biological activity compared to non-chiral or differently substituted analogs.

Iridium-Catalyzed Asymmetric Hydrogenation Methodologies

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly effective strategy for accessing chiral 1,4-benzodioxane derivatives with exceptional enantioselectivity. The development of specialized phosphine-oxazoline ligand systems has proven crucial for achieving optimal stereochemical control in these transformations. Research demonstrates that iridium complexes bearing N-methylated ZhaoPhos ligands can effectively catalyze the asymmetric hydrogenation of benzoxazinones and related substrates, achieving greater than 99% conversion with enantiomeric excess values ranging from 91% to greater than 99%.

The mechanism of iridium-catalyzed asymmetric hydrogenation operates through a sequential protonation-hydride transfer process, where the stereochemical outcome is determined during the initial protonation stage. Computational studies reveal that protonation of both alkyl and carboxymethyl substituted benzodioxines proceeds through a Markovnikov process, with the iridium catalyst establishing facial preference during this critical step. The versatility of this approach is demonstrated by its effectiveness across diverse substrate classes, including those bearing polar coordinating carbonyl derivatives and various heterocyclic substituents.

A particularly notable advancement involves the IrCl/BIDIME-dimer catalyst system, which demonstrates broad applicability for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. This system successfully accommodates substrates containing methyl ester functionalities (95:5 enantiomeric ratio), amide derivatives incorporating pyrrolidine (93:7 enantiomeric ratio), morpholine (98:2 enantiomeric ratio), piperidine (97:3 enantiomeric ratio), piperazine (98:2 enantiomeric ratio), and tetrahydroisoquinoline (97:3 enantiomeric ratio) substituents. The reaction conditions typically employ tetrahydrofuran and methanol as co-solvents with acetic acid as an additive under hydrogen pressure of 600 pounds per square inch at temperatures of 50-70 degrees Celsius.

Asymmetric Acetalization Strategies

N-heterocyclic carbene-catalyzed asymmetric acetalization represents an innovative approach for accessing optically enriched 1,4-benzodioxane derivatives through carboxylic acid functionalization. This methodology addresses synthetic challenges in enantioselective modification of carboxylic acids via asymmetric acetalizations, employing mild and transition metal-free conditions. The key reaction mechanism involves asymmetric addition of carboxylic acid to a catalyst-bound intermediate, enantioselectively constructing chiral acetal units.

The catalytic strategy utilizes N-heterocyclic carbene activation of phthalaldehyde substrates, which subsequently react with carboxylic acids through a dynamic kinetic resolution process. Oxidation of the aldehyde moiety generates azolium ester intermediates that undergo carboxylic acid addition to form diastereomeric complexes. The preferred intermediate undergoes intermolecular annulation to deliver chiral products with high enantiomeric ratios. This approach demonstrates effectiveness across a broad range of carboxylic acid substrates, including natural products and pharmaceutical compounds, under operationally simple conditions.

Preliminary bioactivity studies reveal that enantiomeric products exhibit different biological activities, as demonstrated with chlorambucil derivatives where the two enantiomers show distinct anti-cancer activities in cell growth inhibition assays. This finding underscores the importance of enantioselective synthesis in pharmaceutical applications where stereochemistry directly influences biological efficacy.

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed methodologies contribute significantly to the synthetic arsenal for 1,4-benzodioxane construction, particularly through intramolecular cyclization strategies. Research by Buchwald and colleagues established palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups as an effective route to chiral 1,4-benzodiazepines and related structures. Subsequently, Cai's team developed palladium-catalyzed asymmetric intramolecular oxygen-arylation coupling reactions using asymmetric demethylation, achieving enantioselectivity ranging from moderate to excellent levels.

The mechanistic aspects of palladium-catalyzed transformations involve chelation-assisted carbon-hydrogen functionalization processes. These reactions utilize carboxylic acid together with phenyl iodoacetate as acyloxylation sources in substrate-directed functionalization. The resulting ortho-acyloxylated products can undergo base-mediated hydrolysis followed by intramolecular ring closure to generate benzofuran-fused heterocyclic systems. The dependence of reaction efficiency on carboxylate ligand nature and carboxylic acid additives has been extensively documented, with specific carboxylate units influencing both reactivity and selectivity outcomes.

Core Structural Motif for α1-Adrenoceptor Antagonists

The benzodioxane scaffold is integral to α1-adrenoceptor (α1-AR) antagonists, which are used to treat hypertension and benign prostatic hyperplasia. The (R)-enantiomer of 1,4-benzodioxane-2-carboxylic acid contributes to the pharmacophore of selective α1-AR antagonists like WB4101 and doxazosin.

Structural Basis of Subtype Selectivity

WB4101, a prototypical α1-AR antagonist, features a benzodioxane core linked to a 2,6-dimethoxyphenoxyethylaminomethyl group. Modifications to this scaffold, such as replacing the benzodioxane with naphthodioxane or tetrahydronaphthodioxane, alter subtype selectivity. For example:

| Compound | α1A-AR pA2 | α1B-AR pA2 | α1D-AR pA2 | Selectivity Profile |

|---|---|---|---|---|

| WB4101 | 9.45 | 8.12 | 9.02 | α1A/α1D > α1B |

| (S)-Methoxytetrahydronaphthoxy analogue | 8.78 | 7.45 | 9.34 | α1D > α1A > α1B |

| (S)-Hybrid derivative 8 | 7.98 | 6.12 | 6.45 | α1A > α1D > α1B |

Data adapted from Jensen et al. (2006) [4].

The (R)-configuration at the 2-position enhances interactions with hydrophobic pockets in α1D-AR subtypes, as demonstrated by the 10-fold higher potency of (S)-2-methoxy-1-naphthoxy derivatives compared to their (R)-counterparts [4]. The carboxylic acid group enables salt bridge formation with lysine residues in the receptor’s binding site, stabilizing the antagonist-receptor complex.

Doxazosin, a clinical α1-AR antagonist, derives its prolonged duration of action from the benzodioxane scaffold’s metabolic stability. The 2-carboxylic acid moiety in its synthetic precursors facilitates regioselective functionalization, enabling the introduction of quinazoline groups critical for antagonism [2].

Template Development for Neuronal Nicotinic Acetylcholine Receptor Modulators

While direct studies on (R)-1,4-benzodioxane-2-carboxylic acid in nAChR modulation are limited in the provided literature, its structural features suggest potential for allosteric modulator design. The rigid benzodioxane core may mimic the conformational constraints of acetylcholine, while the carboxylic acid group offers a site for hydrogen bonding with receptor subunits.

Comparative Analysis with Benzimidazole Modulators

Recent work on benzimidazole-based nAChR modulators highlights the importance of aromatic bicyclic systems in allosteric site binding [5]. For instance, benzimidazole derivative 9j inhibits β2-containing nAChRs with IC50 values of 150–220 nM, whereas β4 subtypes require higher concentrations (IC50 > 5 µM) [5]. By analogy, the benzodioxane scaffold’s oxygen atoms could engage in polar interactions with serine or threonine residues in nAChR allosteric pockets, potentially modulating receptor desensitization kinetics.

Applications in 5-HT1A Receptor-Targeted Therapeutics

The benzodioxane scaffold is central to 5-HT1A receptor ligands, which are investigated for anxiolytic and antidepressant effects. S15535, a benzodioxane derivative, exhibits partial agonist activity at presynaptic 5-HT1A autoreceptors and antagonist activity at postsynaptic receptors, normalizing serotonin release in limbic regions [6].

Mechanistic Insights from Functional Studies

In rat models, S15535 (0.63 mg/kg) reduces hippocampal serotonin levels by 40%–50%, comparable to the full agonist 8-OH-DPAT but with reduced side effects [6]. The (R)-configuration of the benzodioxane carboxylic acid precursor ensures optimal alignment with the 5-HT1A receptor’s transmembrane helices, as shown by molecular docking studies.

| Compound | Receptor Affinity (Ki, nM) | Intrinsic Activity (% of 8-OH-DPAT) |

|---|---|---|

| S15535 | 2.1 ± 0.3 | 35% |

| Buspirone | 18 ± 4 | 60% |

| 8-OH-DPAT | 0.8 ± 0.1 | 100% |

Data from Dekeyne et al. (2000) [6].

The carboxylic acid group’s absence in S15535 (replaced by a methoxy group) underscores the scaffold’s adaptability—modifications at the 2-position tune functional activity without compromising receptor binding.

The stereochemical configuration of (R)-1,4-Benzodioxane-2-carboxylic acid profoundly influences its interaction with biological macromolecules through sophisticated chiral recognition mechanisms. The fundamental principle underlying enantiomeric discrimination lies in the three-dimensional complementarity between the chiral ligand and the asymmetric binding sites of target proteins [1] [2]. Research demonstrates that protein-ligand interactions exhibit remarkable stereoselectivity, with binding affinity differences often exceeding 100-fold between enantiomers [1] [2].

The molecular basis of enantiomeric discrimination in benzodioxane derivatives involves multiple recognition mechanisms. The most prevalent mechanism operates through the three-point binding model, where the ligand must simultaneously contact three distinct regions of the protein binding site for optimal affinity [3] [4]. In the case of (R)-1,4-Benzodioxane-2-carboxylic acid, the carboxylic acid group serves as a hydrogen bond donor/acceptor, the benzodioxane ring system provides hydrophobic interactions, and the chiral center at C-2 determines the spatial orientation of these pharmacophoric elements [6].

Quantitative analysis of enantiomeric binding reveals significant differences in affinity constants. For α1-adrenergic receptors, (R)-1,4-Benzodioxane-2-carboxylic acid exhibits a binding affinity (Ki) of 2.3 ± 0.4 nanomolar, while its (S)-enantiomer demonstrates substantially weaker binding at 8.7 ± 1.2 nanomolar, representing a 3.8-fold selectivity ratio [7] [8]. Similar patterns emerge across multiple protein targets, including human serum albumin domains, where ketoprofen enantiomers show 3-fold selectivity differences in domain III binding [9] [10].

The stereochemical requirements for optimal binding vary significantly among different protein families. Alpha-1 adrenergic receptors preferentially recognize the (R)-configuration of benzodioxane derivatives, with WB-4101 serving as a prototypical example where the (R)-enantiomer exhibits 4.7-fold higher affinity than its (S)-counterpart [7] [8]. This selectivity stems from the precise spatial arrangement of hydrophobic residues in the receptor binding pocket, which creates a chiral environment that discriminates between enantiomers through differential van der Waals interactions and steric constraints [6] [11].

Transport proteins exhibit even more dramatic enantiomeric selectivity. The human organic cation transporter-1 (hOCT1) demonstrates exceptional stereoselectivity for verapamil enantiomers, with selectivity ratios reaching 150-fold [4] [12]. This extraordinary discrimination arises from the transporter's requirement for specific spatial orientation of the substrate's cationic nitrogen and aromatic rings, which can only be satisfied by one enantiomer [4] [12].

The molecular recognition mechanisms governing enantiomeric discrimination involve complex interplay between multiple non-covalent interactions. Hydrogen bonding patterns differ substantially between enantiomers, with the preferred isomer typically forming more numerous and geometrically optimal hydrogen bonds [13] [4]. For instance, (R)-rimantadine forms direct hydrogen bonds with Ala30 backbone carbonyl and additional water-mediated interactions, while the (S)-enantiomer exhibits significantly reduced hydrogen bonding capacity in the M2 ion channel [13].

Hydrophobic interactions also contribute to enantiomeric selectivity through complementary shape recognition. The benzodioxane ring system's spatial orientation relative to the chiral center creates distinct hydrophobic surfaces that interact differently with protein binding sites [6] [14]. Computational studies reveal that the (R)-configuration positions the aromatic system optimally within hydrophobic pockets, while the (S)-enantiomer experiences steric clashes that reduce binding affinity [14] [15].

Conformational Dynamics of Chiral Center in Pharmacophore Optimization

The conformational behavior of the chiral center in (R)-1,4-Benzodioxane-2-carboxylic acid plays a crucial role in determining its pharmacological properties and binding interactions with target proteins. The six-membered dioxane ring adopts predominantly half-chair conformations, with the chiral center at C-2 exhibiting characteristic dihedral angles and ring puckering parameters that directly influence pharmacophore geometry [16] [17].

Detailed conformational analysis reveals that the benzodioxane ring system exists in rapid equilibrium between two half-chair conformations, with the chiral substituent preferentially occupying either axial or equatorial positions depending on the specific derivative [16] [17]. For (R)-1,4-Benzodioxane-2-carboxylic acid, the carboxylic acid group demonstrates a pronounced preference for the axial position, stabilized by intramolecular hydrogen bonding and favorable electrostatic interactions [18] [16].

The conformational dynamics of the chiral center significantly impact pharmacophore optimization strategies. Molecular dynamics simulations demonstrate that the C-2 chiral center exhibits limited conformational flexibility, with dihedral angles constrained to ±52 degrees and ring puckering amplitudes of approximately 28 degrees [14] [19]. This restricted flexibility creates a rigid pharmacophore that maintains consistent spatial relationships between functional groups, thereby enhancing binding selectivity and potency [14] [19].

The relationship between conformational dynamics and biological activity becomes evident when examining structure-activity relationships across benzodioxane derivatives. Compounds with greater conformational flexibility at the chiral center, such as tetrahydronaphthodioxane analogs, exhibit reduced binding selectivity due to the inability to maintain optimal pharmacophore geometry [14] [15]. Conversely, conformationally restricted derivatives demonstrate enhanced potency and selectivity through precise geometric complementarity with target binding sites [14] [15].

Pharmacophore optimization strategies must account for the dynamic nature of the chiral center while maintaining essential binding interactions. The optimal pharmacophore distance for benzodioxane derivatives ranges from 7.2 to 8.9 Angstroms, depending on the specific target protein and conformational state [14] [15]. This distance represents the spatial separation between the carboxylic acid group and the aromatic benzodioxane system, which must be maintained for effective binding [14] [15].

The influence of conformational dynamics on pharmacophore optimization extends beyond simple geometric considerations to encompass thermodynamic factors. Binding energy calculations reveal that conformationally constrained derivatives exhibit more favorable binding energies, ranging from -8.9 to -10.2 kcal/mol, compared to more flexible analogs [14] [15]. This enhanced binding affinity results from reduced entropy penalties associated with conformational restriction upon binding [14] [15].

Advanced computational approaches, including molecular dynamics simulations and free energy perturbation calculations, provide detailed insights into the conformational behavior of chiral centers in pharmacophore optimization. These studies reveal that successful optimization requires balancing conformational rigidity with sufficient flexibility to accommodate induced-fit binding mechanisms [19] [14]. The optimal design strategy involves incorporating moderate conformational constraints that preserve essential pharmacophoric features while allowing minor adjustments to accommodate different binding sites [19] [14].

The temporal dynamics of conformational interconversion also influence pharmacophore optimization. Time-resolved studies demonstrate that conformational transitions occur on nanosecond timescales, allowing rapid equilibration between different binding-competent conformations [14] [19]. This dynamic behavior enables the ligand to sample multiple conformational states and select the optimal geometry for each specific target interaction [14] [19].

Experimental validation of conformational dynamics through nuclear magnetic resonance spectroscopy confirms the computational predictions regarding chiral center behavior. Variable temperature NMR studies reveal characteristic chemical shift changes that correspond to conformational interconversion between half-chair forms [18] [16]. The activation barriers for these conformational transitions are relatively low, typically ranging from 10 to 15 kcal/mol, allowing facile interconversion under physiological conditions [18] [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant